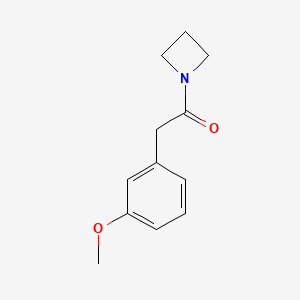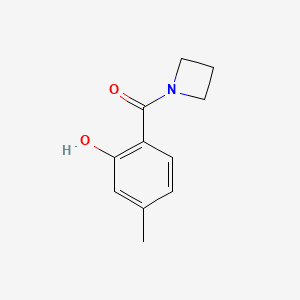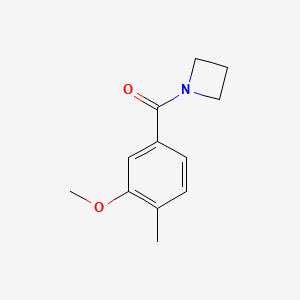
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. FBTA is a benzothiophene derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases and histone deacetylases, which are essential for cell cycle progression and gene expression. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to activate the p53 pathway, which is involved in the regulation of cell death and DNA repair.
Biochemical and Physiological Effects
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of cell growth and proliferation. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the growth of tumor xenografts in animal models. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
For 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide research include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the reaction of 5-fluoro-2-aminobenzothiophene with N,N-dimethylcarbamoyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield the final compound. The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been reported in several studies and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its neuroprotective effects and potential to prevent the accumulation of toxic proteins in the brain.
Propriétés
IUPAC Name |
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGCIVYFVKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)







![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)



![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)